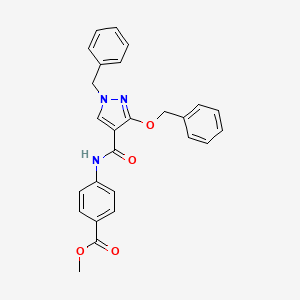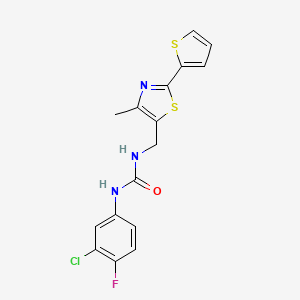
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13ClFN3OS2 and its molecular weight is 381.87. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifungal and Antibacterial Activities
Urea derivatives have demonstrated significant biological activities, including antifungal and antibacterial effects. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas showed fungitoxic action against fungi like A. niger and F. oxyporum, indicating potential for agricultural and medicinal applications in combating fungal infections (Mishra, Singh, & Wahab, 2000). Additionally, novel urea and amide derivatives of 2-amino-4-phenylthiazole were synthesized and characterized for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing the compound's potential in antibiotic development (Zhang et al., 2017).
Plant Growth Regulation
Urea derivatives also play a crucial role in plant biology as synthetic compounds with cytokinin-like activity, influencing cell division and differentiation. Certain urea cytokinins have been used extensively in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009). This suggests potential agricultural applications of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea in enhancing plant growth and productivity.
Chemical Synthesis and Molecular Structure
Urea derivatives are valuable in chemical synthesis and structural analysis. For example, the crystal structure of flufenoxuron, a benzoylurea pesticide, was determined to understand its interaction in the environment and with biological targets (Jeon et al., 2014). This highlights the importance of urea derivatives in designing environmentally friendly pesticides with specific action mechanisms.
Pharmacological Applications
In the pharmaceutical domain, urea derivatives have been explored for their central nervous system (CNS) activities, including anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978). This indicates the potential of 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea and similar compounds in developing new therapeutic agents targeting the CNS.
Photo-degradation Studies
The photo-degradation behavior of thiazole-containing pharmaceutical compounds was studied to understand their stability and degradation products under light exposure (Wu, Hong, & Vogt, 2007). Such research is crucial for assessing the environmental impact and safe handling of chemical substances, including urea derivatives.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEZKEMGTPKBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

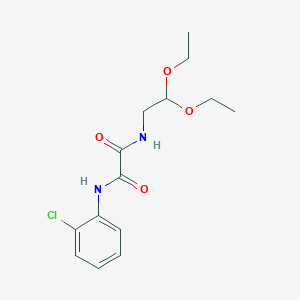
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-1-[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2576788.png)
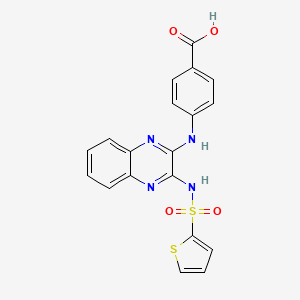

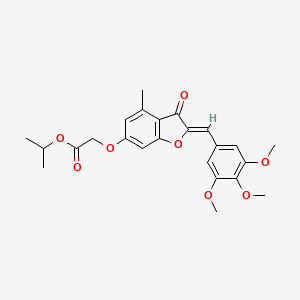
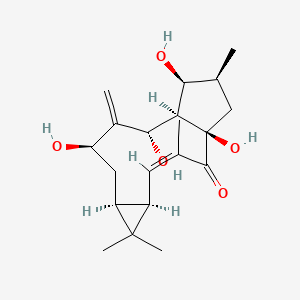
![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)
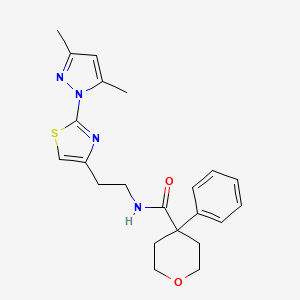
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
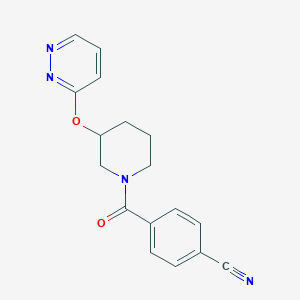

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
